cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride
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Overview
Description
cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride: is a chemical compound with the molecular formula C₇H₁₃ClF₃N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with an amine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the hydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification methods: such as crystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products:
Oxidation products: Corresponding ketones or carboxylic acids.
Reduction products: Corresponding alcohols or amines.
Substitution products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology
- Investigated for its potential biological activity.
- Used in the study of enzyme interactions and metabolic pathways.
Medicine
- Explored for its potential therapeutic applications.
- Studied for its effects on various biological targets.
Industry
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
3-(Trifluoromethyl)cyclohexanone: Contains a ketone group instead of an amine.
3-(Trifluoromethyl)cyclohexane carboxylic acid: Features a carboxylic acid group.
Uniqueness:
- The presence of both the trifluoromethyl group and the amine group in cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride makes it unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group imparts stability and lipophilicity, while the amine group provides opportunities for further functionalization and biological interactions.
Properties
IUPAC Name |
(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIEAABDZVSPX-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30933-74-5 |
Source
|
Record name | rac-(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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